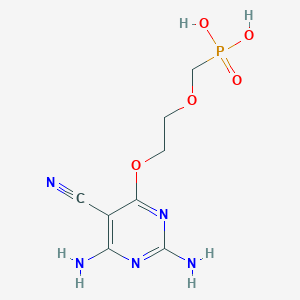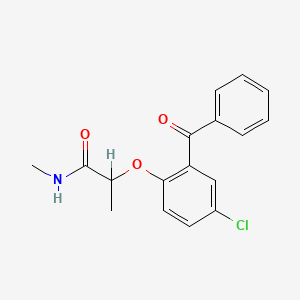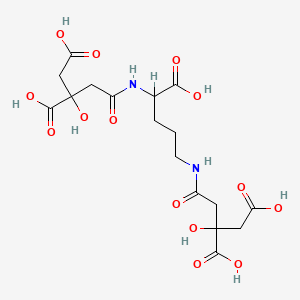
2-(Methylamino)-6-thiophen-2-yl-4-(trifluoromethyl)-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylamino)-6-thiophen-2-yl-4-(trifluoromethyl)-3-pyridinecarbonitrile is a member of pyridines and a nitrile.
Aplicaciones Científicas De Investigación
Chemosensors for Metal Ions
The compound has been studied in the context of developing chemosensors for metal ions. For example, Gosavi-Mirkute et al. (2017) synthesized and characterized compounds similar to the one , demonstrating their ability to selectively recognize and bind to metal ions, particularly Cu2+ ions. This suggests potential applications in detecting and quantifying metal ions in various contexts (Gosavi-Mirkute et al., 2017).
Synthesis of Heterocyclic Compounds
Compounds like 2-(Methylamino)-6-thiophen-2-yl-4-(trifluoromethyl)-3-pyridinecarbonitrile have been used in the synthesis of various heterocyclic compounds. Abdelrazek et al. (2008) discussed the synthesis of thieno[2,3-d]pyrimidine derivatives, highlighting the versatility of thiophene derivatives in creating complex heterocyclic structures (Abdelrazek, Mohamed, & Elsayed, 2008).
Molecular Docking and Screening
The compound and its derivatives have been used in molecular docking and screening studies. Flefel et al. (2018) synthesized novel pyridine derivatives for in silico molecular docking screenings, indicating their potential in drug discovery and development (Flefel et al., 2018).
Synthesis of Conducting Polymers
Research has explored the use of thiophene derivatives in the synthesis of conducting polymers, with potential applications in electronics. Ak and Toppare (2009) synthesized star-shaped thiophene functionalized monomers, suggesting their utility in developing advanced materials for optoelectronic applications (Ak & Toppare, 2009).
Propiedades
Nombre del producto |
2-(Methylamino)-6-thiophen-2-yl-4-(trifluoromethyl)-3-pyridinecarbonitrile |
|---|---|
Fórmula molecular |
C12H8F3N3S |
Peso molecular |
283.27 g/mol |
Nombre IUPAC |
2-(methylamino)-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H8F3N3S/c1-17-11-7(6-16)8(12(13,14)15)5-9(18-11)10-3-2-4-19-10/h2-5H,1H3,(H,17,18) |
Clave InChI |
FFJWSMNUSHDPEA-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N |
Solubilidad |
0.2 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B1225948.png)
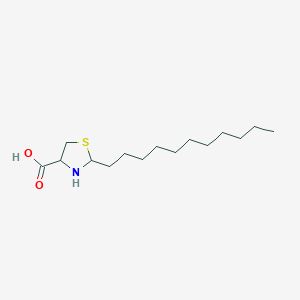
![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)
![1-(4-Chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1225955.png)

![N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide](/img/structure/B1225958.png)

![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)
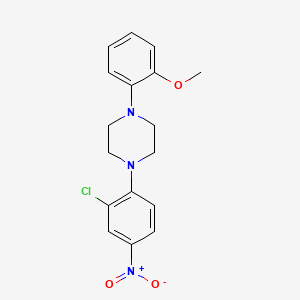
![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)
